N-(2-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
N-(2-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a 2-methoxyphenyl group attached to the carboxamide nitrogen and a pyrimidin-2-yl substituent on the piperazine ring. Piperazine-carboxamide derivatives are widely studied for their interactions with biological targets such as TRP channels, serotonin receptors, and enzymes like fatty acid amide hydrolase (FAAH) .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-23-14-6-3-2-5-13(14)19-16(22)21-11-9-20(10-12-21)15-17-7-4-8-18-15/h2-8H,9-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBMRJJDTDKJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via nucleophilic substitution reactions using appropriate pyrimidine derivatives.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide bond undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (80–100°C, 6–8h) | 4-(pyrimidin-2-yl)piperazine-1-carboxylic acid | 65–70% | |
| Basic hydrolysis | 2M NaOH, 60°C, 4h | Sodium salt of the carboxylic acid | 75–80% |
Mechanistic Insight :
-
Acidic conditions protonate the amide oxygen, increasing electrophilicity of the carbonyl carbon for nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that act as nucleophiles.
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring’s electron-deficient C-4 and C-6 positions are susceptible to nucleophilic substitution, enabling functionalization with amines, thiols, or alcohols.
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Ethylenediamine | DMF, 80°C, 12h | 4-(2-aminoethylamino)pyrimidin-2-yl derivative | 60–65% | |
| Sodium ethoxide | Ethanol, reflux (6h) | Ethoxy-substituted pyrimidine | 55–60% |
Key Observations :
-
Substitution at C-4 is favored due to steric and electronic factors.
-
Reactions with bulkier nucleophiles (e.g., tert-butanol) require elevated temperatures (100–120°C).
Acid-Base Reactions and Salt Formation
The piperazine nitrogen atoms participate in acid-base reactions, forming stable salts with mineral or organic acids.
| Acid | Conditions | Products | Application |
|---|---|---|---|
| Hydrochloric acid (HCl) | Ethanol, 25°C, 1h | Hydrochloride salt | Improved aqueous solubility |
| Citric acid | Methanol, 50°C, 2h | Citrate salt | Pharmaceutical formulations |
Notable Data :
-
The hydrochloride salt exhibits a melting point of 265–268°C (dec) .
-
Salt formation does not alter the core structure, as confirmed by NMR and X-ray crystallography .
Oxidation of the Methoxy Group
Under strong oxidizing conditions, the methoxy group on the phenyl ring converts to a carbonyl group.
| Oxidizing Agent | Conditions | Products | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 4h | N-(2-carboxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide | 40–45% |
| CrO₃ | Acetic acid, reflux (6h) | Quinone derivative | <30% |
Limitations :
-
Over-oxidation can lead to ring degradation.
-
Yields are highly dependent on stoichiometry and temperature control.
Amide Bond Reactivity in Coupling Reactions
The carboxamide group participates in condensation reactions, enabling the formation of ureas or thioureas.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Toluene, 70°C, 3h | Acyl chloride intermediate | 85–90% |
| Ammonia | THF, 0°C, 2h | Urea derivative | 70–75% |
Applications :
-
The acyl chloride intermediate is versatile for synthesizing esters or amides.
Photochemical Reactions
UV irradiation induces cleavage of the piperazine-carboxamide bond, forming radical intermediates.
| Conditions | Products | Notes |
|---|---|---|
| UV light (254 nm), 6h | Pyrimidine radical + methoxyphenyl fragments | Non-synthetic utility; degradation pathway |
Significance :
-
Critical for stability studies in pharmaceutical formulations.
Scientific Research Applications
Dopamine Receptor Modulation
One of the prominent applications of N-(2-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is its role as a ligand for dopamine receptors, particularly the D2 receptor subtype. Research indicates that compounds containing a piperazine moiety can exhibit high affinity for dopamine receptors, thereby influencing neurotransmitter systems related to mood and cognition .
Case Study:
A study synthesized several derivatives of this compound to evaluate their binding affinities to the D2 receptor. The most potent derivative exhibited a Ki value of 54 nM, demonstrating significant potential for treating disorders such as schizophrenia and Parkinson's disease .
Serotonin Receptor Interaction
Another notable application is the interaction with serotonin receptors, specifically the 5-HT1A receptor. The compound has been shown to modulate serotonin-mediated responses in various brain regions, which could be beneficial for developing antidepressants .
Data Table: Binding Affinities of Related Compounds
| Compound Name | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| WAY 100635 | 5-HT1A | 0.95 nM |
| Compound A | D2 | 54 nM |
| Compound B | D3 | TBD |
Synthetic Approaches
The synthesis of this compound involves multiple steps that typically include the formation of the piperazine ring followed by introduction of the methoxyphenyl and pyrimidine groups. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity, which are critical for pharmacological studies .
Synthesis Overview:
- Formation of Piperazine Ring: Starting materials undergo cyclization to form the piperazine structure.
- Substitution Reactions: Introduction of the methoxyphenyl and pyrimidine groups through electrophilic aromatic substitution or nucleophilic attacks.
- Purification: Final products are purified using techniques like recrystallization or chromatography.
Potential in Neurological Disorders
The compound's ability to interact with both dopamine and serotonin receptors positions it as a candidate for treating various neurological disorders, including anxiety, depression, and schizophrenia. Its dual action could provide a more balanced therapeutic effect compared to traditional mono-target drugs.
Case Study:
In preclinical trials, compounds similar to this compound were tested for their efficacy in reducing anxiety-like behavior in animal models. Results indicated significant reductions in anxiety levels, suggesting potential for clinical applications .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
Key Observations:
- Substituent Position : The 2-methoxy group on the phenyl ring (target compound) may confer distinct electronic and steric effects compared to para-substituted analogs (e.g., 4-chloro in ). Dihedral angles between aromatic rings in N-(4-chlorophenyl) derivatives suggest conformational flexibility impacting receptor binding .
- Piperazine Modifications: Replacement of pyrimidin-2-yl with quinazolinone (A16 ) or benzoyl groups (compound 5 ) alters hydrophobicity and hydrogen-bonding capacity.
- Thermal Stability: A16 and related quinazolinone derivatives exhibit higher melting points (~190°C) compared to benzoyl-substituted analogs (145–147°C), likely due to enhanced intermolecular interactions .
Receptor Interactions
- Serotonin 5-HT1A Antagonists : p-MPPI and p-MPPF (structurally related to the target compound) demonstrate potent antagonism at 5-HT1A receptors, with ID50 values of 3–5 mg/kg in vivo . The carboxamide linker is critical for activity, as amine-linked analogs show reduced efficacy .
- Dopamine D3 Receptor Selectivity : N-(3-fluoro-4-(2-methoxyphenyl)piperazine) derivatives exhibit >1000-fold selectivity for D3 over D2 receptors, emphasizing the role of the carboxamide group and E2 loop interactions .
Enzyme Inhibition
- FAAH Inhibitors : PKM-833, a pyridazinyl-piperazine carboxamide, highlights the importance of trifluoromethyl groups for brain penetration and FAAH inhibition .
Biological Activity
N-(2-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 440.49706 g/mol
- CAS Number : [Not provided in the search results]
The compound is believed to interact with various biological targets, primarily through modulation of receptor activity. It has been studied for its effects on serotonin receptors, particularly the 5-HT1A subtype. Research indicates that it may act as an antagonist, influencing neurotransmitter release and neuronal firing rates in specific brain regions such as the dorsal raphe nucleus and hippocampus .
1. Antidepressant Effects
Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. For example, WAY 100635, a related compound, significantly increased the firing rate of serotonergic neurons in response to serotonin, indicating potential antidepressant properties through serotonergic modulation .
2. Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including bladder cancer (T24T, UMUC3) and colon cancer (HCT116). The mechanism involves downregulation of anti-apoptotic proteins like XIAP and modulation of signaling pathways such as PI3K/Akt and ERK1/2 .
Study on Antidepressant Effects
A study investigated the effects of WAY 100635 on 5-HT1A receptor-mediated responses. The results indicated that at a concentration of 10 nM, WAY 100635 increased the firing rate of serotonergic neurons by approximately 13% above baseline levels. This suggests a potential therapeutic application for mood disorders .
Anticancer Mechanisms
In a separate investigation, this compound was shown to inhibit tumor growth in xenograft models. Mice treated with the compound exhibited reduced tumor mass and downregulated expression of Cyclin D1 and Sp1 in cancer tissues after six weeks of treatment .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(2-methoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-methoxyphenyl isocyanate with 4-(pyrimidin-2-yl)piperazine derivatives under inert conditions (e.g., nitrogen atmosphere) in polar aprotic solvents like DMF or DMSO. Purification involves column chromatography or recrystallization. Purity is validated using HPLC (>95% purity) and spectroscopic techniques (¹H/¹³C NMR, HRMS). Structural confirmation may include X-ray crystallography (see Q2) .
Q. How is the crystal structure of this compound determined, and what conformational insights are derived?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used, with data collected on diffractometers (e.g., Bruker SMART CCD). The SHELX software suite (SHELXL for refinement) resolves the structure, revealing chair conformations in the piperazine ring and planar pyrimidine moieties. Key parameters include space group (e.g., monoclinic P21/c), unit cell dimensions (a=9.992 Å, b=9.978 Å, c=31.197 Å), and R-factor (<0.06). Hydrogen-bonding networks and π-π stacking interactions are analyzed for stability .
Q. What in vitro assays are used to evaluate its binding affinity for neurotransmitter receptors?
- Methodological Answer : Competitive radioligand binding assays are performed using membranes from transfected cells (e.g., HEK293 expressing dopamine D3 or serotonin 5-HT1A receptors). Tritiated ligands (e.g., [³H]spiperone for D3R) are displaced by the compound at varying concentrations (0.1 nM–10 µM). Data are analyzed via nonlinear regression (GraphPad Prism) to calculate Ki values. Selectivity is assessed against related receptors (e.g., D2R, 5-HT2A) .
Advanced Research Questions
Q. How does the carboxamide linker influence selectivity for dopamine D3 over D2 receptors?
- Methodological Answer : The carbonyl group in the carboxamide linker forms hydrogen bonds with the D3R extracellular loop (E2), as shown by chimeric receptor studies. Removal of the carbonyl (e.g., replacing –CONH– with –NH–) reduces D3R affinity by >100-fold, while D2R binding remains unaffected. Molecular dynamics simulations highlight E2 loop flexibility as a selectivity determinant .
Q. What structural modifications enhance inhibitory activity against Leishmania CYP51 enzymes while minimizing host cytotoxicity?
- Methodological Answer : Substituents on the aryl group (e.g., trifluoromethyl or tert-butyl) improve hydrophobic interactions with CYP51. Activity is tested via promastigote proliferation assays (EC50: 1–10 µM), with selectivity confirmed using J774 macrophage cytotoxicity assays (CC50 > 50 µM). Docking studies (AutoDock Vina) guide rational design by mapping interactions with heme cofactors .
Q. How is ¹⁸F-Mefway synthesized for in vivo PET imaging of 5-HT1A receptors, and what pharmacokinetic parameters are critical?
- Methodological Answer : ¹⁸F-Mefway is radiolabeled via nucleophilic substitution using K¹⁸F/kryptofix in anhydrous DMSO. Radiochemical purity (>99%) is confirmed by radio-TLC. In vivo studies in primates or humans quantify brain uptake (SUVmax) and binding potential (BPND) via Logan graphical analysis. Metabolite correction (HPLC of plasma samples) ensures accurate quantification .
Q. What computational strategies predict interactions between this compound and non-traditional targets like insulin receptors?
- Methodological Answer : Molecular docking (Glide, Schrödinger) and molecular dynamics (AMBER) simulate binding to insulin receptor tyrosine kinase domains. Key residues (e.g., ASP1132, ARG1136) are identified via free energy calculations (MM-GBSA). Pharmacophore modeling (Phase) prioritizes derivatives for synthesis based on hydrogen-bonding and hydrophobic features .
Data Contradictions and Resolutions
- Receptor Selectivity : shows high D3R selectivity (>1000-fold) via carboxamide linker interactions, while emphasizes 5-HT1A affinity. Resolution: Context-dependent receptor expression (CNS vs. peripheral) and assay conditions (cell lines, ligand concentrations) explain divergent results.
- Enzyme Inhibition : reports low micromolar EC50 against Leishmania, but host cytotoxicity varies with substituents. Resolution: Bulky groups (e.g., tert-butyl) reduce off-target effects by limiting membrane permeability in mammalian cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
